molecular formula C17H17N3O3S B360959 N-{4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide CAS No. 695209-29-1

N-{4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B360959
CAS No.: 695209-29-1
M. Wt: 343.4g/mol
InChI Key: GDVLOMUCESFOCX-UHFFFAOYSA-N
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Description

N-{4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl group attached to an imidazole ring, which is further connected to a sulfonyl group and an acetamide moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common method starts with the preparation of 2-phenyl-4,5-dihydro-1H-imidazole, which is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. The final step involves the acylation of the resulting intermediate with acetic anhydride to form the acetamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Triethylamine, palladium on carbon

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-{4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its interactions with biological targets can be exploited to design molecules with specific pharmacological properties.

    Industry: In industrial applications, the compound can be used in the development of new materials and chemical processes. Its versatility makes it suitable for a wide range of applications, from pharmaceuticals to materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a phenyl group, an imidazole ring, a sulfonyl group, and an acetamide moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable subject for research and application in various fields.

Properties

IUPAC Name

N-[4-[(2-phenyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-13(21)19-15-7-9-16(10-8-15)24(22,23)20-12-11-18-17(20)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVLOMUCESFOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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